n-Butyl 2-mercaptobenzoate
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Overview
Description
N-Butyl 2-mercaptobenzoate is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(butylthio)- typically involves the reaction of thiosalicylic acid with n-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution under an inert atmosphere, usually argon, and is stirred overnight to ensure complete reaction .
Industrial Production Methods: Industrial production methods for benzoic acid, 2-(butylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: n-Butyl 2-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Butylbenzoic acid.
Substitution: Nitrobenzoic acids and halobenzoic acids.
Scientific Research Applications
n-Butyl 2-mercaptobenzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(butylthio)- involves its interaction with specific molecular targets and pathways. The butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes and structures .
Comparison with Similar Compounds
Benzoic acid: The parent compound without the butylthio substitution.
2-(methylthio)benzoic acid: A similar compound with a methylthio group instead of a butylthio group.
2-(ethylthio)benzoic acid: A compound with an ethylthio group.
Comparison: n-Butyl 2-mercaptobenzoate is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the butylthio group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
butyl 2-sulfanylbenzoate |
InChI |
InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
UOTKBRDRSXAZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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